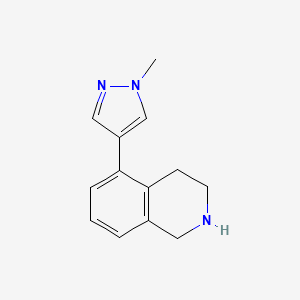

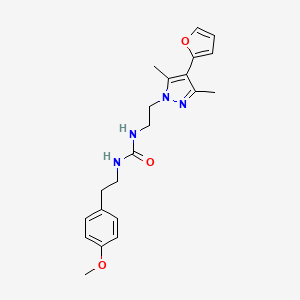

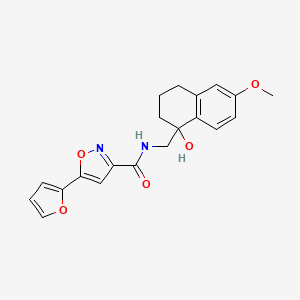

2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a compound with a molecular weight of 200.19 . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” can be represented by the InChI code: 1S/C8H12N2O4/c1-2-9-3-4-10 (5-6 (11)12)8 (14)7 (9)13/h2-5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

“2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid” is a powder in physical form . It has a molecular weight of 200.19 and is stored at room temperature .Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives have been synthesized and evaluated for their pharmacological properties. A series of 2-oxopiperazine derivatives, possessing basic moieties at the 3- and 4-positions, were synthesized and assessed for their ability to inhibit platelet aggregation and their effects on bleeding time. Among these, one compound showed potent inhibitory effects on platelet aggregation and demonstrated a good dissociation between efficacy and bleeding side effects, suggesting potential clinical utility in treating thrombotic diseases (Kitamura et al., 2001).

Synthesis and Microbial Studies

New pyridine derivatives, including 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, were synthesized and their antibacterial and antifungal activities were screened. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in microbial studies (Patel & Agravat, 2007).

Piperazinones and Benzopiperazinones Synthesis

The chemical synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, including steps involving 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid derivatives, provides a method for directly obtaining these compounds in one step. This synthesis contributes to the development of novel compounds with potential applications in various fields of chemistry and biology (Petasis & Patel, 2000).

Antimicrobial Activity of New Pyridine Derivatives

Further study into the synthesis of new pyridine derivatives, including those related to 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, demonstrated variable antimicrobial activity. This research provides a basis for the development of new antimicrobial agents and contributes to our understanding of chemical structures and their biological activities (Patel, Agravat, & Shaikh, 2011).

Synthesis of Chiral Non-Racemic Derivatives

A high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives from (S)-glutamate was presented, showcasing a method for introducing various substituents into the piperazine ring. This research has implications for the development of receptor binding studies and pharmaceutical applications, demonstrating the versatility and potential of derivatives of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid (Weigl & Wünsch, 2002).

properties

IUPAC Name |

2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTMIOAHVBYUKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)